2-Amino-4,4-diethoxy-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
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Overview
Description
- This compound is a complex heterocyclic structure with potential biological activity.
- Its systematic name indicates its composition: it contains amino, ethoxy, and trimethoxy groups, along with a bicyclic hexene ring and two nitrile functional groups.
- The compound’s unique structure suggests interesting properties and potential applications.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, we can propose a retrosynthetic analysis.
Reaction Conditions: These would depend on the chosen synthetic pathway and reagents.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These would depend on the specific reactions performed.
Scientific Research Applications
Chemistry: Investigating the compound’s reactivity, stability, and novel reactions.
Biology: Studying its interactions with biological macromolecules (enzymes, receptors).
Medicine: Exploring its potential as an anticancer agent or other therapeutic applications.
Industry: Assessing its use in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs of this compound.
- related structures include imidazoquinoxalines and bicyclic heterocycles.
Properties
Molecular Formula |
C20H24N4O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-amino-4,4-diethoxy-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C20H24N4O5/c1-6-28-20(29-7-2)19(11-22)16(18(19,10-21)17(23)24-20)12-8-13(25-3)15(27-5)14(9-12)26-4/h8-9,16H,6-7H2,1-5H3,(H2,23,24) |
InChI Key |
QDYKSIOHXQHAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2(C(C2(C(=N1)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C#N)OCC |
Origin of Product |
United States |
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